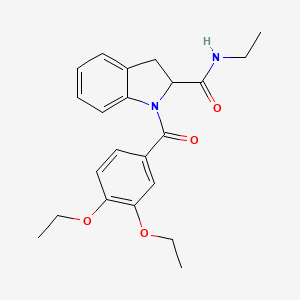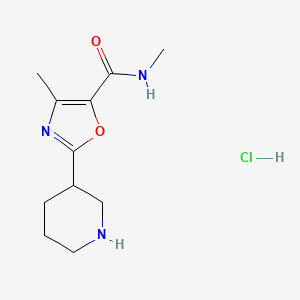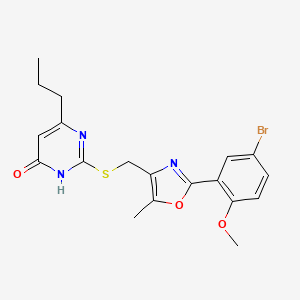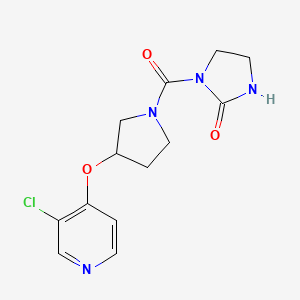
1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline group, which is a common structure in many biologically active compounds . The 3,4-diethoxybenzoyl group could potentially increase the solubility and stability of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely show the indoline ring system, with the 3,4-diethoxybenzoyl group and the N-ethylcarboxamide group attached at specific positions .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the carboxamide group might be involved in hydrogen bonding, while the ethoxy groups on the benzoyl ring could potentially undergo reactions involving the cleavage of the C-O bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethoxy groups could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis of Novel Compounds
Research into the synthesis of novel compounds, such as benzodifuranyl derivatives, has shown potential in the development of new anti-inflammatory and analgesic agents. A study conducted by Abu‐Hashem, Al-Hussain, and Zaki (2020) in "Molecules" illustrates the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Analytical Chemistry Applications
In the realm of analytical chemistry, derivatives of compounds similar to 1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide have been utilized for enhancing electrospray mass spectrometry and fragmentation analysis. Harvey (2000) explored the derivatization of N-linked glycans, significantly impacting the quality of mass spectrometric data obtained for these biological molecules (Harvey, 2000).
Medicinal Chemistry and Drug Design
The synthesis of carboxamide derivatives has been pivotal in medicinal chemistry, particularly in the search for new cytotoxic agents. Bu, Deady, and Denny (2000) investigated carboxamides derived from various heterocycles for their growth inhibition properties in cancer cell lines, contributing valuable insights into the structure-activity relationships of these compounds (Bu, Deady, & Denny, 2000).
Fluorescent Probes and Sensors
The development of fluorescent probes for metal ion detection is another significant area of research. Bartwal, Aggarwal, and Khurana (2018) synthesized a rhodamine functionalized Schiff base that exhibited selective behavior towards Th4+ ions, demonstrating the potential of such compounds in the creation of sensitive and selective sensors for environmental and biological applications (Bartwal, Aggarwal, & Khurana, 2018).
Antiallergic Activity
Compounds derived from 4H-pyrimido[2,1-b]benzazol-4-ones have been studied for their antiallergic activity. Wade, Toso, Matson, and Stelzer (1983) explored the synthesis and activity of acidic derivatives, finding many of the compounds displayed activity comparable to disodium cromoglycate when tested in the rat passive cutaneous anaphylaxis assay (Wade, Toso, Matson, & Stelzer, 1983).
Future Directions
properties
IUPAC Name |
1-(3,4-diethoxybenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-23-21(25)18-13-15-9-7-8-10-17(15)24(18)22(26)16-11-12-19(27-5-2)20(14-16)28-6-3/h7-12,14,18H,4-6,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTOJQVSZCYPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-diethoxybenzoyl)-N-ethylindoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2681481.png)
![3-methyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681482.png)



![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2681493.png)
![1,3-bis(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681494.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide](/img/structure/B2681496.png)


